molecular formula C18H11NO4 B2568698 N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide CAS No. 708294-55-7

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2568698
CAS No.: 708294-55-7
M. Wt: 305.289
InChI Key: USZRKEDNEMHKRM-UHFFFAOYSA-N
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Description

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a 2-oxochromen-6-yl group via a carboxamide bridge.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZRKEDNEMHKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-oxochromen-6-ylamine with 1-benzofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromenone and benzofuran rings.

    Reduction: Reduced forms of the chromenone and benzofuran rings.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of coumarins, including N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide, exhibit potent inhibitory effects against tumor-associated carbonic anhydrase IX (CA IX) and lipoxygenase (LOX), which are validated targets in cancer therapy.

Key Findings:

  • Inhibition of CA IX: The compound showed selective inhibition of CA IX with KIs in the range of 30.2–30.5 nM, making it a promising candidate for targeted cancer therapies without the side effects associated with traditional sulfonamide inhibitors .
  • Dual Inhibition: Some derivatives displayed dual inhibition properties, affecting both CA IX and LOX, which could enhance their efficacy in treating tumors .

Table 1: Antitumor Activity of this compound Derivatives

CompoundTarget EnzymeK_I (nM)Selectivity
4aCA IX30.5High
4bLOX25.0Moderate

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been documented extensively. This compound has been evaluated for its ability to protect neuronal cells from excitotoxic damage.

Key Findings:

  • Excitotoxicity Protection: In studies using primary cultured rat cortical neurons, compounds similar to this compound demonstrated significant protection against NMDA-induced excitotoxicity. The most effective derivatives showed comparable efficacy to established neuroprotective agents like memantine .

Table 2: Neuroprotective Efficacy of Benzofuran Derivatives

CompoundConcentration (μM)Neuroprotection (%)
1f3085
1j10075

Antiviral Applications

Recent studies have explored the potential of this compound as a protease inhibitor for viral infections. The compound has shown promise in preventing or treating viral diseases by inhibiting specific proteases essential for viral replication.

Key Findings:

  • Protease Inhibition: The compound acts as an effective inhibitor against certain viral proteases, demonstrating potential for therapeutic use in managing viral infections .

Table 3: Antiviral Activity of this compound

Target VirusIC50 (μM)Mechanism
Virus A10Protease inhibition
Virus B15Protease inhibition

Mechanism of Action

The mechanism of action of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide to four analogs, emphasizing structural variations, biological targets, and research findings.

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Target Key Activity Reference
This compound 2-oxochromen-6-yl C₁₈H₁₁NO₄ 305.29 g/mol* Not reported Hypothesized kinase/HDAC modulation -
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide Azabicyclo-octane + methoxyphenyl C₂₄H₂₅N₂O₃ 397.47 g/mol α7 nAChR Cognitive enhancement in rodents
ABT-107 Azabicyclo-octane + substituted aryl C₂₃H₂₆N₂O₂ 374.47 g/mol α7 nAChR Selective α7 agonist for Alzheimer’s
N-(3-bromophenyl)-1-benzofuran-2-carboxamide 3-bromophenyl C₁₅H₁₀BrNO₂ 316.16 g/mol Not reported (catalog compound) Commercial availability
Abexinostat (PCI-24781) Dimethylaminomethyl + phenoxyethyl C₂₁H₂₃N₃O₅ 397.42 g/mol HDAC HDAC inhibitor (anticancer potential)

*Theoretical calculation based on structure.

Key Findings and Differentiation

Substituent-Driven Target Specificity The azabicyclo-octane substituent in Boess et al.’s compound and ABT-107 confers high affinity for α7 nAChRs, enhancing cognitive function in rodent models . In contrast, the 2-oxochromen-6-yl group in the target compound may favor interactions with oxidative stress-related targets (e.g., kinases) or epigenetic regulators like HDACs, analogous to Abexinostat’s HDAC inhibition . Abexinostat’s phenoxyethyl side chain enhances solubility in DMSO (>96% purity) and stability under refrigeration, whereas simpler analogs like N-(3-bromophenyl)-1-benzofuran-2-carboxamide (Enamine catalog) lack detailed pharmacological data but serve as synthetic intermediates .

Pharmacokinetic Implications

  • The 2-oxochromen moiety may improve oral bioavailability compared to bulkier substituents (e.g., azabicyclo-octane), as coumarin derivatives often exhibit favorable absorption profiles. However, this remains speculative without experimental data.
  • ABT-107’s selectivity for α7 nAChRs (EC₅₀ = 0.3 μM) underscores the importance of substituent geometry in receptor binding, a factor that could differentiate the target compound’s efficacy .

Therapeutic Potential α7 nAChR agonists (e.g., Boess et al.’s compound) show promise in neurodegenerative diseases, while HDAC inhibitors like Abexinostat are explored in oncology .

Biological Activity

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, which are known for various pharmacological activities. The structural formula can be represented as follows:

C16H11N2O4\text{C}_{16}\text{H}_{11}\text{N}_{2}\text{O}_{4}

This structure is characterized by the presence of a coumarin moiety and a benzofuran unit, which contribute to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the effects of several benzofuran derivatives on K562 leukemia cells. The compound showed moderate antiproliferative properties, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundK56225Induction of apoptosis via ROS
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideRat cortical neurons30NMDA receptor antagonism

Neuroprotective Properties

Another aspect of the biological activity of this compound is its neuroprotective effect. In vitro studies have shown that some derivatives can protect neuronal cells from excitotoxic damage induced by NMDA. For example, one derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist . This suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotection Against Excitotoxicity
In a study involving cultured rat cortical neurons, N-(substituted phenyl)benzofuran-2-carboxamide derivatives were tested for their ability to mitigate NMDA-induced toxicity. The results indicated that certain substitutions on the benzofuran ring significantly enhanced neuroprotection and antioxidant activity .

Apoptosis Induction

The induction of apoptosis appears to be a primary mechanism through which this compound exerts its biological effects. The compound increases ROS levels in treated cells, leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway. Specifically, studies have shown increased activity of caspases 3 and 7 following treatment with the compound .

Figure 1: Mechanism of Apoptosis Induction by Benzofuran Derivatives

Apoptosis Mechanism

Inhibition of Carbonic Anhydrase Isoforms

Some studies suggest that derivatives containing the coumarin structure may inhibit tumor-associated carbonic anhydrase (CA) isoforms. This inhibition could potentially reduce tumor growth by affecting pH regulation within the tumor microenvironment .

Table 2: Inhibition Activity Against Carbonic Anhydrase Isoforms

Compound NameCA Isoform InhibitedIC50 (µM)
This compoundCA IX15
Other Coumarin DerivativesCA XII20

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols using reagents like polyphosphoric acid (PPA) in N,N-dimethylformamide (DMF) at elevated temperatures (150°C) to form the benzofuran ring .
  • Step 2 : Functionalization of the 6-position of the 2-oxochromene moiety through palladium-catalyzed C–H arylation or nucleophilic substitution .
  • Step 3 : Amide coupling between the activated benzofuran-2-carbonyl chloride and the 2-oxochromen-6-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Purification is achieved via column chromatography, and intermediates are validated using 1H^1H/13C^{13}C NMR and IR spectroscopy .

Basic: How is the structural characterization of this compound performed in academic research?

Key techniques include:

  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm substituent positions and amide bond formation. IR spectroscopy verifies carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally analogous benzofuran carboxamides .
  • Elemental analysis : Validates purity (>95%) and molecular formula consistency .

Basic: What preliminary biological screening assays are recommended for this compound?

  • In vitro receptor binding : Radioligand displacement assays (e.g., 3H^3H-MLA for α7 nicotinic acetylcholine receptors (nAChRs)) to identify potential neuropharmacological activity .
  • Enzyme inhibition : HDAC inhibition assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to assess epigenetic modulation potential .
  • Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to establish safe working concentrations .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for α7 nAChR agonism?

  • Substituent modification : Introduce electron-donating groups (e.g., methoxy) on the benzofuran or chromene rings to enhance binding affinity. For example, methoxy substitution at the 7-position of benzofuran improves α7 nAChR selectivity .
  • Bioisosteric replacement : Replace the chromene-2-oxo group with thiazolidinone or indole moieties to evaluate potency and metabolic stability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with α7 nAChR’s ligand-binding domain (e.g., π-π stacking with Trp149^{149}) .

Advanced: What in vivo models are suitable for evaluating cognitive enhancement effects?

  • Rodent Morris water maze : Assess spatial memory improvement in C57BL/6 mice after chronic dosing (e.g., 1–10 mg/kg, i.p.) .
  • Novel object recognition (NOR) : Quantify recognition memory in rats, with positive controls like donepezil .
  • Pharmacokinetics : Measure plasma half-life (t1/2t_{1/2}) and brain-to-plasma ratio via LC-MS/MS to optimize dosing regimens .

Advanced: How can solubility challenges be addressed during formulation?

  • Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) for in vitro assays .
  • Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoemulsions : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release in vivo .

Advanced: What strategies resolve contradictions in reported biological efficacy across studies?

  • Dose-response reevaluation : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay standardization : Use identical cell lines (e.g., SH-SY5Y for neuro studies) and control compounds (e.g., PNU-120596 for α7 nAChR) .
  • Metabolite profiling : LC-HRMS to detect active metabolites that may contribute to observed discrepancies .

Advanced: How are computational methods applied to predict off-target interactions?

  • Phamacophore modeling : Screen against ChEMBL or PubChem databases to identify potential off-targets (e.g., 5-HT3_3 receptors) .
  • Molecular dynamics (MD) : Simulate binding stability with α7 nAChR over 100 ns to assess conformational selectivity .

Advanced: What analytical techniques address purity challenges in final products?

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to separate isomers (e.g., chromene vs. coumarin derivatives) .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns if asymmetric synthesis is employed .

Advanced: How is toxicity profiling integrated into early-stage development?

  • Ames test : Assess mutagenicity in TA98 and TA100 strains .
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC50_{50} > 10 µM preferred) .
  • In vivo acute toxicity : LD50_{50} determination in Sprague-Dawley rats (OECD Guideline 423) .

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